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Compound of Interest

Compound Name: 2-Amino-3,5-difluorobenzonitrile

Cat. No.: B1283290

An analysis of the solid-state structures of 4-Amino-3,5-difluorobenzonitrile and 2-Amino-4-
chlorobenzonitrile, key building blocks in medicinal chemistry.

In the landscape of drug discovery and development, the precise understanding of a molecule's
three-dimensional structure is paramount. Substituted aminobenzonitriles are a critical class of
scaffolds used in the synthesis of therapeutic agents, particularly kinase inhibitors. Their
biological activity is intimately linked to their structural and electronic properties. While a
significant body of research exists on this class of compounds, publicly available X-ray crystal
structure data for many derivatives, including the specific target 2-Amino-3,5-
difluorobenzonitrile, remains elusive.

This guide provides a comparative analysis of the X-ray crystal structure of 4-Amino-3,5-
difluorobenzonitrile, a close positional isomer of the target compound, and 2-Amino-4-
chlorobenzonitrile, another key derivative for which structural data is available. This comparison
sheds light on how different substitution patterns on the phenyl ring influence the solid-state
conformation and intermolecular interactions, which are crucial for molecular recognition and
crystal packing.

Comparative Crystallographic Data

The crystallographic parameters, determined by single-crystal X-ray diffraction, reveal
significant differences in the crystal systems and unit cell dimensions of the two compounds.
These differences arise from the distinct electronic and steric effects of the fluorine and chlorine
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substituents and the position of the amino group, which in turn govern the intermolecular
interactions that dictate the crystal packing.

R 4jAmino-3,5- N 2-Amino-4- N
difluorobenzonitrile[1] chlorobenzonitrile[2]

Chemical Formula C7HaF2N2 C7HsCIN2

Molecular Weight 154.12 152.58

Crystal System Monoclinic Triclinic

Space Group P21/n P-1

a (A) 3.7283 (4) 3.8924 (9)

b (A) 10.5275 (12) 6.7886 (15)

c (A 15.688 (2) 13.838 (3)

a (%) 90 77.559 (16)

B (°) 90.536 (11) 88.898 (17)

v (°) 90 83.021 (17)

Volume (A3) 615.84 (13) 352.25 (14)

Temperature (K) 100(2) 296

N—H:--N, N—H---F hydrogen

Key Intermolecular Bonds )
bonds, Tt-stacking[3]

N-H---N hydrogen bonds[2]

Performance and Biological Activity

Despite their prevalence as intermediates in medicinal chemistry, specific quantitative biological
performance data (e.g., ICso or MIC values) for the parent compounds, 4-Amino-3,5-
difluorobenzonitrile and 2-Amino-4-chlorobenzonitrile, are not extensively reported in publicly
accessible literature. Their utility is primarily demonstrated through their incorporation into more
complex, biologically active molecules. For instance, 2-Amino-4-chlorobenzonitrile is noted for
its potential in synthesizing compounds with inhibitory activities.[4] The structural data
presented here is therefore critical for researchers in designing next-generation derivatives with
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enhanced performance and specific biological targets. The DFT analysis of 2-Amino-4-
chlorobenzonitrile suggests it has the potential to be investigated for applications such as
corrosion inhibition and other biological activities.[2]

Experimental Methodologies and Workflows

The determination of a molecule's crystal structure is a multi-step process that begins with the
synthesis and crystallization of the compound and culminates in the refinement of the
diffraction data.
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General Workflow for Single-Crystal X-ray Diffraction
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A generalized workflow for determining a molecular crystal structure.
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Synthesis and Crystallization

e 4-Amino-3,5-difluorobenzonitrile: This compound was synthesized by reacting 4-bromo-2,6-
difluoroaniline with copper(l) cyanide (CuCN) in dimethylformamide (DMF) under reflux
conditions.[3] Single crystals suitable for X-ray diffraction were obtained through subsequent
purification steps.

e 2-Amino-4-chlorobenzonitrile: Commercially available 2-Amino-4-chlorobenzonitrile was
recrystallized from ethanol to yield single crystals suitable for analysis.[2]

X-ray Data Collection and Structure Refinement

e 4-Amino-3,5-difluorobenzonitrile: Data were collected at 100 K. The structure was solved
using direct methods and refined by full-matrix least-squares on F2.

e 2-Amino-4-chlorobenzonitrile: A suitable yellow crystal was mounted on a diffractometer.[2]
Data were collected at room temperature (296 K) using MoKa radiation.[2] The structure was
solved using direct methods with SHELXS 97 and absorption correction was applied.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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